9,11-Dehydro Ethynyl Estradiol
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Overview
Description
9,11-Dehydro Ethynyl Estradiol, also known as 19-Nor-17alpha-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol, is a synthetic estrogenic compound. It is a derivative of Ethinylestradiol, which is widely used in oral contraceptives and hormone replacement therapy. This compound is characterized by its unique structure, which includes an ethynyl group at the 17th carbon position and a dehydrogenated bond between the 9th and 11th carbon atoms .
Mechanism of Action
Target of Action
9,11-Dehydro Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are the biological target of estrogens like endogenous estradiol . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
EE acts as an agonist of the estrogen receptors . It decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation .
Biochemical Pathways
The interaction of EE with its targets leads to changes in various biochemical pathways. It affects the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus and luteinizing hormone from the pituitary gland . This results in the prevention of ovulation and changes in the endometrium that make it less receptive to implantation.
Pharmacokinetics
The pharmacokinetics of EE, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Compared to estradiol, EE is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus . These differences make EE more favorable for use in birth control pills than estradiol .
Result of Action
The molecular and cellular effects of EE’s action include changes in gene expression in cells that contain estrogen receptors, leading to alterations in cell function . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .
Action Environment
The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the presence of EE in the aquatic environment has been associated with endocrine-disrupting effects in aquatic organisms . Furthermore, the metabolism and excretion of EE can be affected by individual factors such as age, genetics, and overall health status .
Biochemical Analysis
Biochemical Properties
9,11-Dehydro Ethynyl Estradiol interacts with various enzymes, proteins, and other biomolecules. It is metabolized primarily by the cytochrome P450 (CYP) isoforms . The CYP isoforms involved in the oxidative metabolism of this compound include CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a derivative of estradiol, it strongly promotes cellular proliferation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes extensive oxidative metabolism at various positions catalyzed by enzymes present in liver as well as in extrahepatic estrogen target organs . The enzymes or cofactors it interacts with include various cytochrome P450 (CYP) isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dehydro Ethynyl Estradiol typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor, such as estrone or estradiol.
Dehydrogenation: The dehydrogenation of the 9th and 11th carbon atoms is carried out using reagents such as selenium dioxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethynylation and dehydrogenation reactions are conducted in industrial reactors.
Chemical Reactions Analysis
Types of Reactions: 9,11-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives.
Scientific Research Applications
9,11-Dehydro Ethynyl Estradiol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its estrogenic activity and its effects on cellular processes.
Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the development of pharmaceutical formulations and as an impurity reference material
Comparison with Similar Compounds
Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.
Estradiol: A natural estrogen hormone with similar biological activity.
Mestranol: A prodrug of Ethinylestradiol used in some contraceptive formulations.
Uniqueness: 9,11-Dehydro Ethynyl Estradiol is unique due to its dehydrogenated bond between the 9th and 11th carbon atoms, which distinguishes it from other similar compounds. This structural modification may influence its biological activity and stability .
Properties
CAS No. |
1231-96-5 |
---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17?,18?,19-,20-/m0/s1 |
InChI Key |
DUZHXWCAIBMQPI-GUMHCPJTSA-N |
SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC=C3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; _x000B_19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; USP Ethinyl Estradiol Related Compound B; Ethinyl Estradiol Impurity B (EP) |
Origin of Product |
United States |
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